Kinase Selectivity and Potency Advancement: The 8-Carboxylic Acid Scaffold vs. 4-Carboxylic Acid in p70S6K/Akt Dual Inhibition
The 4-benzylamino-quinazoline-8-carboxylic acid amide scaffold, derived from the 8-carboxylic acid building block, demonstrated sub-micromolar p70S6K biochemical activity and served as the starting point for a structural optimization program that yielded the clinical candidate M2698 [1]. M2698 (8-amide) achieved an IC₅₀ of 1 nM for p70S6K, Akt1, and Akt3, with relative selectivity against a panel of 264 kinases (only 6 kinases within 10-fold IC₅₀ of p70S6K) [2]. In contrast, quinazoline-4-carboxylic acid-derived inhibitors are primarily directed toward Aurora A kinase with reported compounds such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid achieving Aurora A inhibition [3]. The 8-substitution pattern is essential for the unique ATP-competitive dual inhibition of p70S6K and Akt, a profile not recapitulated by the 4-carboxylic acid series [1]. The 8-amide also demonstrates BBB penetrance with brain tumor exposure 4-fold higher than non-disease brain in rodent models [2].
| Evidence Dimension | p70S6K biochemical inhibitory activity |
|---|---|
| Target Compound Data | 4-Benzylamino-quinazoline-8-carboxylic acid amide 1: sub-micromolar p70S6K activity; M2698 IC₅₀ = 1 nM (p70S6K, Akt1, Akt3) |
| Comparator Or Baseline | Quinazoline-4-carboxylic acid-based inhibitors show Aurora A kinase selectivity; 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid IC₅₀ against Aurora A in low micromolar range |
| Quantified Difference | M2698 (8-series) exhibits 3-log higher potency on p70S6K/Akt (1 nM) compared to 4-series on Aurora A; kinase selectivity panel: 6/264 kinases within 10-fold vs. 4-series focused on Aurora A |
| Conditions | Biochemical kinase inhibition assays (HTRF format); in vitro selectivity panel of 264 kinases |
Why This Matters
For researchers pursuing PAM (PI3K/Akt/mTOR) pathway-targeted drug discovery, the 8-carboxylic acid scaffold uniquely enables the dual p70S6K/Akt inhibition profile critical for overcoming compensatory feedback activation, a property not achieved by the 4-carboxylic acid series.
- [1] Huck, B. R.; et al. Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers. _J. Med. Chem._ **2021**, _64_ (19), 14603–14619. DOI: 10.1021/acs.jmedchem.1c00968. View Source
- [2] Engelhardt, M.; et al. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. _Eur. J. Cancer_ **2016**, _61_ (Suppl. 1), S59. DOI: 10.1016/S0959-8049(16)61203-0. View Source
- [3] Zhao, Y.; et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. _Molecules_ **2022**, _27_ (12), 3877. DOI: 10.3390/molecules27123877. View Source
